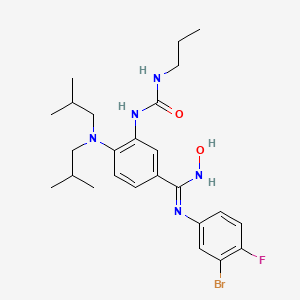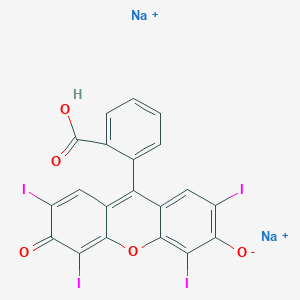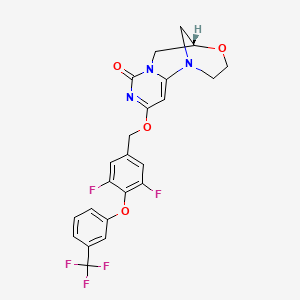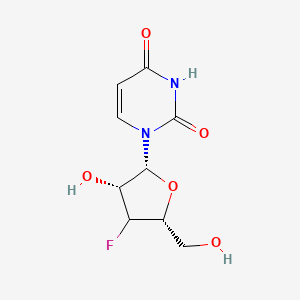![molecular formula C18H26N2 B12408026 (3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3](/img/structure/B12408026.png)
(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3 is a complex organic compound that belongs to the class of bicyclic amines. This compound is characterized by its unique structure, which includes a bicyclic octane ring fused with a naphthalene moiety. The presence of deuterium (d3) in the structure indicates that it is a deuterated compound, which can be useful in various scientific applications, including studies involving isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3 typically involves several steps:
Formation of the Bicyclic Octane Ring: This can be achieved through a Diels-Alder reaction, where a suitable diene and dienophile are reacted under controlled conditions to form the bicyclic structure.
Introduction of the Naphthalene Moiety: The naphthalene ring can be introduced through a Friedel-Crafts alkylation reaction, where the bicyclic octane ring is alkylated with a naphthalene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding imine or nitroso derivatives.
Reduction: Reduction reactions can convert the naphthalene moiety to a dihydronaphthalene or tetrahydronaphthalene derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, alkoxides, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Imine or nitroso derivatives.
Reduction: Dihydronaphthalene or tetrahydronaphthalene derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Isotopic Labeling: The deuterated form of the compound is useful in studies involving isotopic labeling, which helps in tracing reaction pathways and mechanisms.
Stereochemistry: The compound’s unique structure makes it an interesting subject for stereochemical studies.
Biology
Receptor Binding Studies: The compound can be used in studies involving receptor binding, particularly in the context of neurotransmitter receptors.
Medicine
Pharmacokinetics: The deuterated form can be used in pharmacokinetic studies to understand the metabolism and distribution of similar compounds in the body.
Industry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Mécanisme D'action
The mechanism of action of (3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3 involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s structure allows it to bind to these receptors, modulating their activity and influencing various physiological processes. The presence of deuterium can affect the compound’s metabolic stability and interaction with enzymes, providing insights into its pharmacological properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tropane Alkaloids: Compounds such as cocaine and atropine share a similar bicyclic structure.
Bicyclic Amines: Compounds like quinuclidine and tropinone also have a bicyclic amine structure.
Uniqueness
Deuteration: The presence of deuterium distinguishes this compound from other similar compounds, providing unique properties for isotopic labeling and pharmacokinetic studies.
Structural Complexity: The combination of a bicyclic octane ring and a naphthalene moiety makes this compound structurally unique, offering diverse applications in scientific research.
Propriétés
Formule moléculaire |
C18H26N2 |
|---|---|
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
(3S)-3-deuterio-N-[dideuterio-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C18H26N2/c1-2-7-17-14(4-1)5-3-6-16(17)12-19-18-13-20-10-8-15(18)9-11-20/h1-2,4,7,15-16,18-19H,3,5-6,8-13H2/t16-,18-/m1/s1/i12D2,18D |
Clé InChI |
BCXAOEQLKWKVHU-OLSSLOCVSA-N |
SMILES isomérique |
[2H][C@]1(CN2CCC1CC2)NC([2H])([2H])[C@H]3CCCC4=CC=CC=C34 |
SMILES canonique |
C1CC(C2=CC=CC=C2C1)CNC3CN4CCC3CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol](/img/structure/B12407944.png)
![2-amino-7-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12407947.png)


![(1S,3E,5S,6R,7E,9S,11E,13S,16S,17R,18S)-5,6-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,14-tetraene-2,20-dione](/img/structure/B12407957.png)
![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12407964.png)
![2-[(4-Aminophenyl)sulfonyl-[4-[(2-azanyl-2-oxidanylidene-ethyl)-(4-methoxyphenyl)sulfonyl-amino]naphthalen-1-yl]amino]ethanamide](/img/structure/B12407972.png)






![7-[(1S)-1-[2-(aminomethyl)-6-oxo-5-oxa-7-azaspiro[3.4]octan-7-yl]ethyl]-3-[3-fluoro-4-(methanesulfonamido)phenyl]-1H-indole-2-carboxylic acid](/img/structure/B12408014.png)
